(S)-1-benzyl 4-methyl 2-aminosuccinate
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Overview
Description
1-benzyl 4-methyl (2S)-2-aminobutanedioate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, a methyl group, and an amino group attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 4-methyl (2S)-2-aminobutanedioate typically involves the reaction of benzylamine with a suitable precursor such as 4-methyl-2-oxobutanedioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 1-benzyl 4-methyl (2S)-2-aminobutanedioate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
1-benzyl 4-methyl (2S)-2-aminobutanedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted compounds. These products can be further utilized in different applications, including pharmaceuticals and chemical synthesis .
Scientific Research Applications
1-benzyl 4-methyl (2S)-2-aminobutanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-benzyl 4-methyl (2S)-2-aminobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-benzyl 4-methyl (2S)-2-aminobutanedioate include other amino acid derivatives with different substituents, such as:
- 1-benzyl 4-methyl (2R)-2-aminobutanedioate
- 1-benzyl 4-ethyl (2S)-2-aminobutanedioate
- 1-phenyl 4-methyl (2S)-2-aminobutanedioate
Uniqueness
What sets 1-benzyl 4-methyl (2S)-2-aminobutanedioate apart from similar compounds is its specific combination of substituents, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-O-benzyl 4-O-methyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)7-10(13)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3/t10-/m0/s1 |
InChI Key |
RCFYCRQHTGZCGE-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
COC(=O)CC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
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